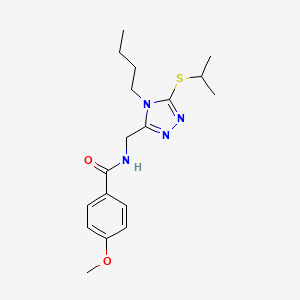

N-((4-butyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

N-((4-butyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a 1,2,4-triazole derivative characterized by a 4-butyl substituent at the triazole ring’s nitrogen, an isopropylthio group at position 5, and a 4-methoxybenzamide moiety linked via a methylene bridge.

Properties

IUPAC Name |

N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S/c1-5-6-11-22-16(20-21-18(22)25-13(2)3)12-19-17(23)14-7-9-15(24-4)10-8-14/h7-10,13H,5-6,11-12H2,1-4H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJIFBHZBXSTKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SC(C)C)CNC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-butyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting with the formation of the triazole ring. One common method involves the cyclization of hydrazine derivatives with appropriate alkylating agents under controlled conditions. The introduction of the butyl and isopropylthio groups can be achieved through nucleophilic substitution reactions. The final step involves the coupling of the triazole intermediate with 4-methoxybenzoyl chloride to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-butyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution of the methoxy group can result in various substituted benzamides.

Scientific Research Applications

N-((4-butyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be studied to understand its potential as a pharmaceutical agent.

Medicine: It may be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-((4-butyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxybenzamide moiety may enhance its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Alkyl and Aromatic Substituents

- N-{[4-(2-chlorophenyl)-5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide (CAS: 476434-06-7) Structure: Features a 2-chlorophenyl group at position 4 and a carbamoylmethylsulfanyl group at position 3. The presence of a 4-methylphenylcarbamoyl group may enhance receptor binding compared to the simpler isopropylthio substituent .

- N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide (CAS: 476435-10-6) Structure: Contains a 4-ethoxyphenyl group at position 4 and a 4-fluorobenzylthio group at position 4. The fluorobenzylthio substituent may enhance bioavailability compared to the target’s isopropylthio group .

Thioether and Heterocyclic Modifications

- 3-(isopropylthio)-N-(1-phenylethylidene)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine (6f) Structure: Includes a thiophen-2-ylmethyl group at position 5 and a phenylethylidene substituent. This compound exhibited a melting point of 126–128°C, suggesting lower crystallinity than the target compound .

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

Spectral and Physicochemical Properties

Table 1: Comparative Spectral Data

Antimicrobial Potential

- 4a and 4f (S-Substituted Triazoles): Exhibited MIC values of 31.25 µg/mL against Pseudomonas aeruginosa. The isopropylthio group in these compounds correlates with enhanced membrane permeability, a feature likely shared with the target compound .

Receptor Modulation

- VUAA1 and VUAA3: Act as insect Orco receptor agonists, with EC₅₀ values in the nanomolar range. The target compound’s 4-methoxybenzamide group may redirect activity toward mammalian targets, such as kinases or proteases .

Biological Activity

N-((4-butyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic organic compound belonging to the triazole derivative class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Triazole ring : Known for its role in various biological activities.

- Butyl group : Influences the lipophilicity and solubility.

- Isopropylthio group : Potentially enhances biological interactions.

- Methoxybenzamide moiety : May affect the compound's pharmacokinetics.

The molecular formula is with a molecular weight of approximately 362.49 g/mol .

Mechanisms of Biological Activity

Triazole derivatives are recognized for their ability to interact with various biological targets, including enzymes and receptors. The mechanisms through which this compound exerts its biological effects may include:

- Enzyme Inhibition : Similar triazole compounds have been shown to inhibit enzymes involved in cancer progression and fungal growth .

- Antiviral Activity : The compound may exhibit potential antiviral properties, particularly against coronaviruses, as indicated by studies on related triazole structures .

- Antifungal Properties : Triazoles are well-known antifungal agents, suggesting that this compound may have similar efficacy .

Case Studies and Experimental Data

Recent studies have investigated the biological activity of triazole derivatives closely related to this compound. Key findings include:

- CSNK2 Inhibition : Research on 1,2,4-triazole-containing compounds demonstrated their ability to inhibit CSNK2 enzymes, which play a role in various cellular processes. This inhibition was linked to potential therapeutic applications against β-coronaviruses .

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| N-(5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | Antiviral | Significant inhibition of viral replication |

| TAK-700 | Anti-androgen | Effective in prostate cancer treatment |

| 1-(5-methylthio)-1H-[1,2,3]triazole derivatives | Antifungal | Demonstrated antifungal activity against various strains |

Binding Affinity Studies

Binding studies using X-ray fluorescence (XRF) spectrometry have shown that compounds with similar structures can exhibit varying degrees of binding affinity to target proteins. This is crucial for understanding their therapeutic index and selectivity .

Potential Applications

The biological activities of this compound suggest several potential applications in:

- Antiviral therapies : Particularly for combating viral infections such as coronaviruses.

- Antifungal treatments : As an alternative or adjunct therapy in fungal infections.

- Cancer therapeutics : Targeting specific pathways involved in tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.